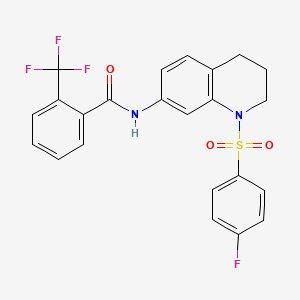
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide often involves multiple steps including functional group transformations and cyclization reactions. Techniques such as visible-light-induced trifluoromethylation have been developed for the efficient synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones, which are structurally similar to the compound (Zou & Wang, 2017). Additionally, Pummerer-type cyclization has been utilized for the synthesis of tetrahydroisoquinoline and benzazepine derivatives, highlighting a method that might be relevant for synthesizing the given compound (Saitoh et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds like N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is characterized by the presence of multiple functional groups, including sulfonyl, trifluoromethyl, and benzamide moieties. These groups significantly influence the compound's reactivity and interaction with biological molecules. Studies on similar molecules have used computational methods and crystallography to understand the conformational preferences and electronic structure of such compounds (Wu et al., 2017).
Chemical Reactions and Properties
Compounds containing sulfonyl and trifluoromethyl groups participate in various chemical reactions, including sulfonylation, fluorination, and cyclization reactions. The presence of these functional groups contributes to the compound's reactivity towards nucleophiles and electrophiles, impacting its utility in synthetic chemistry and potential biological applications. For example, sulfonyl chlorides have been used in visible-light-promoted reactions to synthesize heterocyclic derivatives with sulfonylmethyl groups (Liu et al., 2016).
Applications De Recherche Scientifique
Biological Mechanism Studies
Fluorochemicals, including perfluorinated compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), have been extensively studied for their persistence in the environment and biological systems. These studies are crucial for understanding the bioaccumulation, metabolism, and toxicological effects of fluorochemicals in humans and wildlife. For instance, the metabolism and disposition of perfluorinated compounds have been explored to assess their elimination pathways and the duration they remain in the human body, shedding light on their environmental and health impacts (Fu et al., 2016; Inoue et al., 2004).
Diagnostic and Therapeutic Applications
Compounds structurally related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide have been investigated for their potential diagnostic and therapeutic applications. For example, [18F]DASA-23, a radiopharmaceutical targeting pyruvate kinase M2 (PKM2), is used in PET imaging to visualize gliomas, demonstrating the utility of fluorochemicals in cancer diagnosis and monitoring (Patel et al., 2019; Beinat et al., 2020). Such compounds could be instrumental in developing targeted therapies and diagnostics for various diseases, including cancer.
Pharmacokinetics and Drug Development
Understanding the pharmacokinetics of sulfonyl and fluorochemicals is essential for drug development and safety assessment. Research on compounds like K-601, a multicomponent herbal preparation, has highlighted the importance of studying the absorption, distribution, metabolism, and excretion (ADME) of potential therapeutic agents to ensure their efficacy and safety (Alolga et al., 2015). Such studies can guide the optimization of fluorochemicals for medical use, including minimizing adverse effects and enhancing therapeutic benefits.
Environmental Health Research
The persistence and potential health impacts of fluorochemicals have raised concerns, prompting studies on their environmental and biological effects. Research has focused on their association with adverse health outcomes, such as impacts on cholesterol levels and uric acid, which are relevant for understanding the long-term effects of exposure to these compounds on human health (Steenland et al., 2009; Wang et al., 2012). These studies are vital for developing strategies to mitigate the risks associated with fluorochemical exposure.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F4N2O3S/c24-16-8-11-18(12-9-16)33(31,32)29-13-3-4-15-7-10-17(14-21(15)29)28-22(30)19-5-1-2-6-20(19)23(25,26)27/h1-2,5-12,14H,3-4,13H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQGQYZPXOAYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

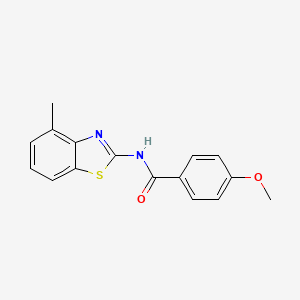
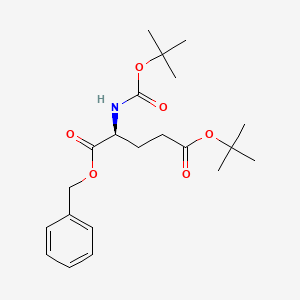
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)


![3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2494260.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)

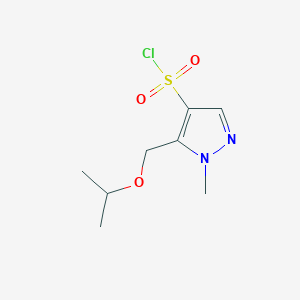
![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)

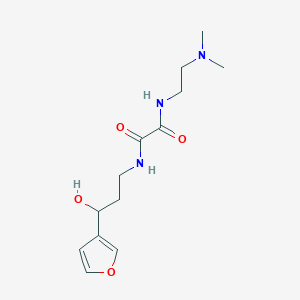
![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)
